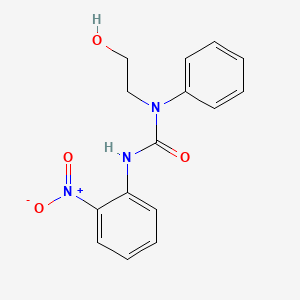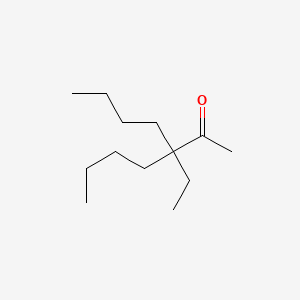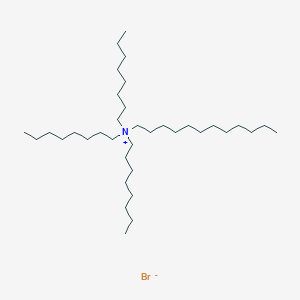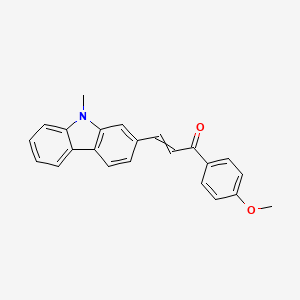
9-Cycloheptylidene-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Cycloheptylidene-9H-fluorene is an organic compound that belongs to the class of fluorenes. It is characterized by a flat fluorenylidene part and a non-planar cycloheptatrienylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cycloheptylidene-9H-fluorene typically involves the reaction of fluorene with cycloheptatriene under specific conditions. One common method involves the use of a phase transfer catalyst and an organic solvent containing an aromatic ring . The reaction is carried out at a controlled temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be energy-efficient and environmentally friendly, with recycling of solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
9-Cycloheptylidene-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can lead to the formation of fluorenylidene derivatives.
Substitution: Substitution reactions, such as halogenation or methoxylation, can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, chloroform, and various halogenating agents . The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include fluorenylidene derivatives, fluorenone derivatives, and substituted fluorenes .
Scientific Research Applications
9-Cycloheptylidene-9H-fluorene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Cycloheptylidene-9H-fluorene involves its interaction with various molecular targets and pathways. The compound can form stable cationic intermediates, such as the (9-fluorenyl)tropylium cation, which can participate in various chemical reactions . The presence of the cycloheptatrienylidene moiety influences the electronic properties of the compound, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-Cycloheptylidene-9H-fluorene include:
9-Fluorenone: An oxidized form of fluorene, used in the synthesis of various organic compounds.
9-Substituted Fluorenes: Compounds with various substituents at the 9-position, used in materials science and medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its structural properties, which combine a flat fluorenylidene part with a non-planar cycloheptatrienylidene moiety. This unique structure imparts distinct electronic properties, making it a valuable compound in various fields of research .
Properties
CAS No. |
61370-29-4 |
|---|---|
Molecular Formula |
C20H20 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
9-cycloheptylidenefluorene |
InChI |
InChI=1S/C20H20/c1-2-4-10-15(9-3-1)20-18-13-7-5-11-16(18)17-12-6-8-14-19(17)20/h5-8,11-14H,1-4,9-10H2 |
InChI Key |
XWELVKUKFGBDIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=C2C3=CC=CC=C3C4=CC=CC=C42)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


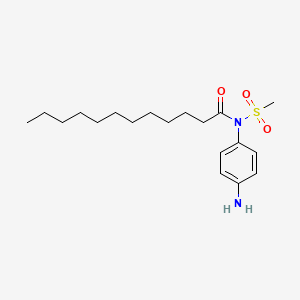

![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-yl)methanimine](/img/structure/B14586700.png)
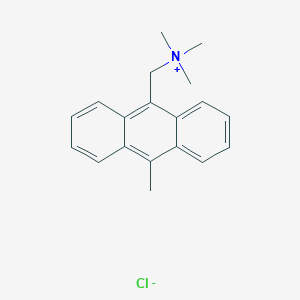

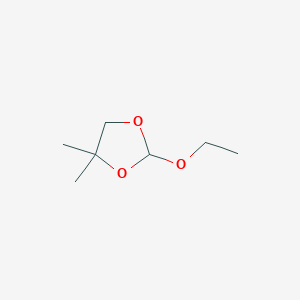

![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)
